methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate
Description
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 8, a methyl carboxylate group at position 2, and a 4-(benzyloxy)phenylamino moiety at position 2. Its synthesis likely involves multi-step reactions, including amination and esterification, to introduce the benzyloxy-phenylamino and methyl carboxylate groups, respectively.
Properties
IUPAC Name |
methyl 8-chloro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWVVGHINFVNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup-Doebner-Von Miller Reaction
This classical method involves condensing aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents. For 8-chloroquinoline precursors, 3-chloroaniline is typically reacted with acrolein derivatives under acidic conditions. A modified protocol using methyl 3-aminocrotonate as the β-keto ester component enables direct incorporation of the methyl ester group at position 2 during cyclization. Key parameters:
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Temperature: 120–140°C
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Catalysts: Sulfuric acid (98%) with FeSO₄ as a radical inhibitor
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Yield: 45–60% after purification
Friedländer Annulation
This method offers better regiocontrol for introducing substituents at positions 2 and 8. A 2-aminobenzaldehyde derivative (e.g., 2-amino-5-chlorobenzaldehyde) reacts with methyl acetoacetate in ethanol under basic conditions (KOH or piperidine). The reaction proceeds via enamine formation, followed by cyclodehydration:
Optimized Conditions :
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Solvent: Ethanol/water (4:1)
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Temperature: Reflux (78°C)
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Yield: 68–72%
Regioselective Chlorination at Position 8
Introducing chlorine at position 8 requires precise control to avoid polyhalogenation. Two approaches are validated:
Directed Ortho-Metalation (DoM)
A lithiation strategy using LDA (lithium diisopropylamide) at −78°C directs chlorine to position 8. The quinoline-2-carboxylate is treated with LDA in THF, followed by quenching with hexachloroethane:
Key Data :
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Selectivity: >95% for position 8
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Yield: 82%
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Side products: <3% 5- or 6-chloro isomers
Radical Chlorination
Using sulfuryl chloride (SO₂Cl₂) in the presence of AIBN initiates radical chain mechanisms. The reaction favors position 8 due to steric and electronic effects from the ester group:
Conditions :
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Temperature: 80°C
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Molar ratio: 1:1.2 (quinoline:SO₂Cl₂)
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Yield: 74%
Introduction of 4-(Benzyloxy)phenylamino Group
The amination at position 4 employs Ullmann coupling or Buchwald-Hartwig amination, with the latter offering superior efficiency.
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 8-chloroquinoline-2-carboxylate and 4-(benzyloxy)aniline achieves C–N bond formation. Catalytic systems using Pd₂(dba)₃ and Xantphos ligand provide optimal results:
Optimized Protocol :
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Solvent: Toluene
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Temperature: 110°C
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Reaction time: 12–16 hours
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Yield: 85–88%
Ullmann Coupling
Copper(I)-mediated coupling using CuI and 1,10-phenanthroline in DMF at elevated temperatures:
Performance Metrics :
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Yield: 70–75%
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Purity: 90–92% after column chromatography
Esterification and Protecting Group Management
The methyl ester at position 2 is typically introduced early in the synthesis but may require protection during chlorination or amination steps.
Esterification via Fischer-Speier
Refluxing the quinoline-2-carboxylic acid with methanol and sulfuric acid:
Conditions :
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Acid concentration: 5% H₂SO₄
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Yield: >95%
Benzyloxy Group Stability
The benzyl ether remains stable under amination conditions but may cleave during harsh chlorination. Using trimethylsilyl chloride (TMSCl) as a protecting agent prevents debenzylation:
Analytical Validation and Process Optimization
Critical quality control steps include:
HPLC Purity Analysis
Recrystallization Optimization
Solvent systems for final purification:
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Ethyl acetate/hexane (1:3): 78% recovery
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Dichloromethane/methanol (10:1): 82% recovery
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Regioselective chlorination at C8 | Use directing groups (e.g., ester) or DoM |
| Debenzylation during amination | TMSCl protection |
| Low yields in Friedländer annulation | Microwave-assisted synthesis (120°C, 30 min) |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline Cores
The closest structural analogue identified is Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS: 1226450-30-1) . Key differences include:
- Substituent at position 8 : The target compound has a chlorine atom, whereas the analogue features a methyl group.
- Aromatic substitution : The target compound’s 4-(benzyloxy)phenyl group contrasts with the 2-methoxyphenyl group in the analogue.
- Molecular weight : The analogue has a molecular weight of 322.4 g/mol (C₁₉H₁₈N₂O₃), slightly lower than the target compound due to differences in substituents .
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Provided | C₂₄H₁₈ClN₂O₃* | ~423.9 (estimated) | 8-Cl, 2-COOCH₃, 4-[4-(benzyloxy)phenyl]amino |
| Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate | 1226450-30-1 | C₁₉H₁₈N₂O₃ | 322.4 | 8-CH₃, 2-COOCH₃, 4-(2-methoxyphenyl)amino |
*Estimated based on structural similarity to the analogue.
Functional Group Variations in Related Compounds
Broader Quinoline Derivatives
Other quinoline-based compounds from the evidence include:
- [2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (CAS: 354533-17-8): Features a nitro group and ester-linked side chain, highlighting the diversity of quinoline carboxylate derivatives .
- 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (CAS: 735269-97-3): Demonstrates hybrid structures combining quinoline with thiazolidinone moieties, which are absent in the target compound .
Research Implications and Limitations
- Data Gaps : Key parameters like solubility, melting point, and in vitro activity are unavailable for the target compound, limiting a full comparative analysis.
Biological Activity
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimalarial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a chloro group at the 8-position and a benzyloxy-substituted phenyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 385.83 g/mol.
Antimalarial Activity
Recent studies have demonstrated that derivatives of chloroquine, including this compound, exhibit promising antimalarial activity against Plasmodium falciparum. The mechanism of action is believed to involve the inhibition of heme polymerization, which is critical for the survival of the malaria parasite.
Table 1: Antimalarial Activity Comparison
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. In vitro studies indicate that it exhibits lower toxicity compared to chloroquine, making it a safer alternative for therapeutic applications.
Study Findings
In a comparative study using A549 (lung cancer) and L929 (fibroblast) cell lines, this compound showed significantly reduced cytotoxicity:
- At concentrations up to 500 µM, less than 50% cell viability loss was observed in A549 cells after 48 hours.
- L929 cells exhibited only a 25% loss in viability under the same conditions, indicating a favorable safety profile compared to traditional treatments like chloroquine, which induced significant cell death at lower concentrations .
The proposed mechanism involves interaction with cellular targets that disrupt mitochondrial function and induce apoptosis in cancer cells. The benzyloxy group enhances lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
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Case Study on Antimalarial Efficacy :
A study evaluating the efficacy of this compound in murine models demonstrated significant reduction in parasitemia levels compared to control groups treated with saline. The compound's performance was comparable to that of established antimalarials. -
Case Study on Cancer Cell Lines :
Research involving various cancer cell lines revealed that this compound could inhibit proliferation effectively while maintaining a higher viability rate in non-cancerous cells. This selectivity suggests potential for use in targeted cancer therapies.
Q & A
Basic: What are the key synthetic routes for preparing methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate?
Answer:
The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Chlorination : Introduction of the chloro group at the 8-position using reagents like thionyl chloride or phosphorus oxychloride .
- Amination : Coupling 4-(benzyloxy)aniline to the quinoline scaffold via nucleophilic aromatic substitution, often under reflux conditions in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate .
- Esterification : Methylation of the carboxylic acid precursor using methanol and acid catalysts (e.g., H₂SO₄) to yield the final ester .
Critical purity checks involve HPLC and TLC to monitor intermediates .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Answer:
Advanced optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for amination steps enhance regioselectivity and reduce side products .
- Flow Chemistry : Continuous flow reactors improve heat and mass transfer during chlorination and esterification, reducing reaction times by 30–50% compared to batch methods .
- Solvent Engineering : Switching from DMF to ionic liquids (e.g., [BMIM][BF₄]) minimizes decomposition of the benzyloxy group during amination .
Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring for dynamic adjustments .
Basic: Which analytical techniques are essential for confirming structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., benzyloxy group at C4, methyl ester at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 449.12 for C₂₄H₁₈ClN₂O₃) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
Advanced: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
Answer:
- 2D NMR : HSQC and HMBC experiments differentiate between aromatic protons in the quinoline and benzyloxy groups, resolving signal overlap .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry, particularly for the chloro and benzyloxy substituents .
- Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian) assist in assigning complex splitting patterns .
Basic: What biological targets are associated with this compound?
Answer:
Preliminary studies on analogous quinoline derivatives suggest:
- Kinase Inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR) due to the planar quinoline core .
- Antimicrobial Activity : Disruption of bacterial DNA gyrase via the chloro substituent’s electrophilic properties .
- Cytotoxicity : Apoptosis induction in cancer cell lines (e.g., MCF-7) at IC₅₀ values of 5–10 µM .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
- Substituent Modulation : Replacing the benzyloxy group with electron-withdrawing groups (e.g., nitro) enhances kinase inhibition but reduces solubility .
- Positional Isomerism : Moving the chloro group from C8 to C7 increases metabolic stability in murine models .
- Prodrug Strategies : Converting the methyl ester to a phosphonate improves bioavailability in pharmacokinetic assays .
Basic: What are the compound’s dominant chemical reactivity patterns?
Answer:
- Electrophilic Substitution : The quinoline C5 position is reactive toward nitration and halogenation due to electron deficiency .
- Ester Hydrolysis : The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid, critical for prodrug activation .
- Redox Reactions : The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C) to yield phenolic derivatives .
Advanced: How does regioselectivity in substitution reactions vary with reaction conditions?
Answer:
- Directed Metallation : Using LDA at −78°C directs substitution to C3 of the quinoline, while room-temperature conditions favor C5 .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for C8 substitution over C6 in SNAr reactions .
- Protecting Groups : Temporarily blocking the amino group with Boc enhances selectivity during Friedel-Crafts alkylation .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP Estimation : Software like MarvinSketch calculates logP ~3.2, indicating moderate lipophilicity .
- pKa Prediction : The quinoline nitrogen has a predicted pKa of 4.8, influencing protonation states in biological systems .
- Molecular Dynamics : Simulations (e.g., GROMACS) model membrane permeability and protein binding .
Advanced: How can crystallographic data inform drug design?
Answer:
- Binding Mode Analysis : X-ray co-crystallography with target proteins (e.g., HIV-1 integrase) reveals key hydrogen bonds between the carboxylate and catalytic residues .
- Torsional Angles : Crystal structures show the benzyloxy group adopts a 120° dihedral angle, optimizing hydrophobic pocket occupancy .
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
